2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione
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Overview
Description
2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione is an organic compound belonging to the thieno[3,2-b]thiophene family. This compound is characterized by its unique structure, which includes two thiophene rings fused together with a dione functional group. The presence of four methyl groups at the 2 and 5 positions of the thiophene rings adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione typically involves the following steps:
Formation of the Thieno[3,2-b]thiophene Core: This can be achieved through a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C).
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using suitable alkylating agents under controlled conditions.
Oxidation to Form the Dione: The final step involves the oxidation of the intermediate compound to introduce the dione functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including:
Catalytic Vapor-Phase Reactions: Utilizing high-temperature reactors for the initial formation of the thieno[3,2-b]thiophene core.
Batch or Continuous Flow Reactors: For the subsequent alkylation and oxidation steps, ensuring consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Alkylating Agents: Methyl iodide, dimethyl sulfate.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Diols: From reduction reactions.
Substituted Derivatives: From electrophilic substitution reactions.
Scientific Research Applications
2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione has several applications in scientific research:
Organic Semiconductors: Used as a building block for the synthesis of organic semiconductors due to its conjugated structure.
Photovoltaic Materials: Employed in the development of photovoltaic materials for solar cells.
Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it useful in organic electronic applications . Additionally, its potential biological activities may be attributed to its ability to interact with cellular components and disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Terthiophene: An oligomer of thiophene with similar electronic properties.
Dithienyl: A shorter oligomer of thiophene.
Polythiophene: The parent polymer of thiophene.
Uniqueness
2,2,5,5-Tetramethylthieno[3,2-b]thiophene-3,6(2H,5H)-dione is unique due to the presence of four methyl groups and a dione functional group, which enhance its chemical stability and electronic properties compared to other thiophene derivatives .
Properties
CAS No. |
62738-30-1 |
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Molecular Formula |
C10H12O2S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2,2,5,5-tetramethylthieno[3,2-b]thiophene-3,6-dione |
InChI |
InChI=1S/C10H12O2S2/c1-9(2)7(11)5-6(13-9)8(12)10(3,4)14-5/h1-4H3 |
InChI Key |
LQEHNLBHJSIAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C(S1)C(=O)C(S2)(C)C)C |
Origin of Product |
United States |
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